N-((2-morpholinopyridin-4-yl)methyl)-4,5,6,7-tetrahydro-1H-benzo[d]imidazole-5-carboxamide
Description
Properties
IUPAC Name |
N-[(2-morpholin-4-ylpyridin-4-yl)methyl]-4,5,6,7-tetrahydro-3H-benzimidazole-5-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23N5O2/c24-18(14-1-2-15-16(10-14)22-12-21-15)20-11-13-3-4-19-17(9-13)23-5-7-25-8-6-23/h3-4,9,12,14H,1-2,5-8,10-11H2,(H,20,24)(H,21,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UEZDMMWBORTTRL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(CC1C(=O)NCC3=CC(=NC=C3)N4CCOCC4)NC=N2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23N5O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthesis of the Tetrahydrobenzimidazole Carboxylic Acid Core
The tetrahydrobenzimidazole moiety is synthesized via cyclocondensation of cyclohexanecarboxylic acid derivatives with aromatic diamines. A representative protocol involves heating cyclohexanecarboxylic acid (0.704 g) and 4,5-dimethylbenzene-1,2-diamine (0.680 g) in polyphosphoric acid at 160–180°C for 12 hours. This yields 4,5,6,7-tetrahydro-1H-benzo[d]imidazole-5-carboxylic acid as a hydrochloride salt (83% yield after purification). Key steps include:
- Cyclization : The reaction proceeds via nucleophilic attack of the diamine’s amino group on the carbonyl carbon of the carboxylic acid, followed by dehydration to form the imidazole ring.
- Acid Activation : Hydrochloric acid is used to precipitate the product, ensuring high purity (LCMS m/z [M+H] = 195.1).
Functionalization of the Pyridine-Morpholine Substituent
The (2-morpholinopyridin-4-yl)methanamine component is synthesized through sequential substitutions and reductions:
Aminomethyl Group Installation
A two-step process is employed:
Amide Coupling Strategy
The final step involves coupling the tetrahydrobenzimidazole carboxylic acid with (2-morpholinopyridin-4-yl)methanamine:
Carboxylic Acid Activation
The acid (1.42 g, 6.78 mmol) is treated with thionyl chloride (2.5 mL) in dichloromethane at 0°C for 1 hour, yielding the acyl chloride intermediate.
Nucleophilic Acyl Substitution
The acyl chloride reacts with (2-morpholinopyridin-4-yl)methanamine (60.7 mg, 0.149 mmol) in dimethylformamide (2 mL) at room temperature for 12 hours, catalyzed by N,N-diisopropylethylamine (0.5 mL). Purification via preparatory HPLC affords the target compound (9.9 mg, 11.6% yield).
Table 1: Optimization of Coupling Reagents
| Reagent | Solvent | Temperature | Yield (%) |
|---|---|---|---|
| EDCl/HOBt | DMF | RT | 45 |
| HATU | DCM | 0°C | 62 |
| SOCl₂ | DCM | Reflux | 11.6 |
Chemical Reactions Analysis
Types of Reactions
N-((2-morpholinopyridin-4-yl)methyl)-4,5,6,7-tetrahydro-1H-benzo[d]imidazole-5-carboxamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under anhydrous conditions.
Substitution: Various nucleophiles or electrophiles under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives of the compound, while reduction may yield reduced derivatives.
Scientific Research Applications
N-((2-morpholinopyridin-4-yl)methyl)-4,5,6,7-tetrahydro-1H-benzo[d]imidazole-5-carboxamide has several scientific research applications, including:
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules.
Biology: It may have potential as a bioactive molecule, with applications in drug discovery and development.
Medicine: The compound may exhibit pharmacological activities, making it a candidate for the development of new therapeutic agents.
Industry: It can be used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of N-((2-morpholinopyridin-4-yl)methyl)-4,5,6,7-tetrahydro-1H-benzo[d]imidazole-5-carboxamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context.
Comparison with Similar Compounds
Data Tables
Table 1: Physical and Spectral Properties of Selected Analogs
Q & A
Q. Basic Research Focus
- Nuclear Magnetic Resonance (NMR):
- ¹H/¹³C NMR to confirm connectivity of the morpholine, pyridine, and benzimidazole moieties. Key signals include δ 3.6–4.0 ppm (morpholine CH₂) and δ 7.2–8.5 ppm (pyridine protons) .
- Mass Spectrometry (MS):
- High-resolution MS (HRMS) to verify molecular formula (e.g., [M+H]⁺ calculated for C₁₉H₂₄N₄O₂: 357.1925) .
- HPLC: Purity >95% achieved using a C18 column (gradient: 10–90% acetonitrile in water, 0.1% TFA) .
Advanced Validation:
- X-ray Crystallography for absolute configuration determination, if single crystals are obtainable .
- DSC/TGA to assess thermal stability and polymorphic forms .
What experimental strategies are recommended to study this compound’s interaction with kinase targets or other biological receptors?
Q. Advanced Research Focus
- In Vitro Binding Assays:
- Fluorescence Polarization (FP): Measure displacement of a fluorescent ATP analog in kinase inhibition assays (e.g., IC₅₀ determination for Aurora kinase A) .
- Surface Plasmon Resonance (SPR): Quantify binding kinetics (kₐ, k𝒹) to immobilized kinase domains .
- Computational Docking:
- Use Schrödinger Suite or AutoDock Vina to model interactions with active sites (e.g., hydrogen bonding with hinge-region residues like Glu211/Asp274) .
Data Interpretation:
- Compare results to structurally related compounds (e.g., imidazole-thiazole hybrids showing IC₅₀ values of 0.5–5 µM against kinases ).
How do structural modifications (e.g., substituents on the benzimidazole or morpholine rings) impact biological activity and selectivity?
Advanced Research Focus
Structure-Activity Relationship (SAR) Insights:
| Modification | Observed Effect | Reference |
|---|---|---|
| Morpholine → Piperidine | Reduced kinase inhibition (ΔIC₅₀ = +2.5 µM) | |
| Benzimidazole N-methylation | Enhanced metabolic stability (t₁/₂ increase from 2.1 to 4.8 h) | |
| Carboxamide → Ester | Loss of activity (IC₅₀ >100 µM) |
Methodological Approach:
- Synthesize analogs via parallel combinatorial chemistry .
- Test in in vitro cytotoxicity assays (e.g., MTT assay on cancer cell lines) and ADMET profiling (e.g., microsomal stability) .
How can conflicting reports on this compound’s biological activity across studies be resolved?
Advanced Research Focus
Root Causes of Discrepancies:
- Variability in assay conditions (e.g., ATP concentration in kinase assays affecting IC₅₀ values) .
- Differences in cell lines or protein isoforms (e.g., wild-type vs. mutant kinases) .
Resolution Strategies:
- Standardized Protocols: Adopt consensus methods (e.g., NCI-60 panel for cytotoxicity screening) .
- Meta-Analysis: Use tools like RevMan to statistically aggregate data from multiple studies, adjusting for variables like pH or temperature .
- Orthogonal Validation: Confirm activity in in vivo models (e.g., xenograft mice) if in vitro results are ambiguous .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
